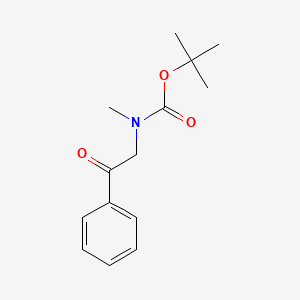

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Description

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a tert-butyl carbamate group linked to a methyl-substituted 2-oxo-2-phenylethyl chain. This compound is structurally significant due to its tert-butyl ester moiety, which enhances steric protection and metabolic stability, making it valuable in medicinal chemistry and protease inhibitor design .

Properties

IUPAC Name |

tert-butyl N-methyl-N-phenacylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKSNAFHIMNMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188759 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77184-10-2 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77184-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination and Carbamate Formation

The most widely reported synthesis involves the reaction of 1-phenyl-1,2-propanedione-2-oxime with di-tert-butyl dicarbonate (Boc₂O) in the presence of indium and acetic acid. The reaction proceeds in tetrahydrofuran (THF) under heating for 18 hours, yielding 92% of the target compound .

Reaction Conditions

-

Reagents :

-

1-Phenyl-1,2-propanedione-2-oxime (1.0 equiv)

-

Di-tert-butyl dicarbonate (1.2 equiv)

-

Indium (0.1 equiv)

-

Acetic acid (2.0 equiv)

-

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60–70°C

-

Time : 18 hours

The indium catalyst facilitates the nucleophilic attack of the oxime nitrogen on the Boc-protecting group, while acetic acid acts as a proton shuttle. This method’s high yield and simplicity make it industrially viable, though the use of indium raises cost considerations .

Mixed Anhydride Intermediate Route

An alternative pathway employs N-Boc-D-serine as the starting material, forming a mixed anhydride intermediate with isobutyl chlorocarbonate. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields the carbamate derivative .

Key Steps

-

Mixed Anhydride Formation :

-

N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) at 0–5°C.

-

Intermediate: N-Boc-D-serine mixed anhydride.

-

-

Condensation with Benzylamine :

Optimization Insights

-

Solvent Choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.

-

Temperature Control : Maintaining sub-15°C temperatures prevents racemization of the serine moiety.

Phase-Transfer Catalyzed Alkylation

A patent (CN102020589B) discloses a phase-transfer catalysis (PTC) method to introduce the methoxy group into the carbamate structure. (R)-[1-(hydroxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester undergoes alkylation with methyl sulfate under basic conditions .

Reaction Parameters

-

Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv)

-

Base : 50% KOH solution

-

Alkylating Agent : Methyl sulfate (1.5 equiv)

-

Solvent : Ethyl acetate

-

Temperature : -10°C to 20°C

Mechanistic Considerations

The phase-transfer catalyst enhances the solubility of the hydroxide ion in the organic phase, enabling efficient deprotonation and nucleophilic substitution.

N-Cbz-Ala-Based Synthesis

Smith et al. (2011) developed a high-yield route using N-Carbobenzyloxy-L-alanine (N-Cbz-Ala) and N,O-dimethylhydroxylamine hydrochloride. The reaction occurs in dichloromethane under inert atmosphere .

Procedure

-

Activation : N-Cbz-Ala reacts with 4-methylmorpholine at 0°C for 15 minutes.

-

Coupling : N,O-Dimethylhydroxylamine hydrochloride is added, and the mixture warms to 20°C.

Advantages

-

Avoids transition-metal catalysts.

-

Ambient temperature conditions reduce energy costs.

Comparative Analysis of Methods

Key Observations

-

The N-Cbz-Ala method offers the highest yield (99%) but requires stringent inert conditions.

-

Phase-transfer catalysis balances yield (97%) and operational simplicity.

-

Direct amination’s reliance on indium may limit scalability.

Purification and Characterization

Crystallization Protocols

-

Hexane/Ethyl Acetate (8:1) : Effective for isolating the product from the mixed anhydride route .

-

Normal Hexane : Used post-solvent evaporation in PTC methods to induce crystallization .

Analytical Data

Industrial-Scale Considerations

Cost Drivers

-

Catalyst Costs : Indium (Method 1) and Tetrabutylammonium bromide (Method 3) contribute significantly to expenses.

-

Solvent Recovery : Ethyl acetate and THF require distillation for reuse.

Environmental Impact

-

Waste Streams : Acetic acid and KOH necessitate neutralization before disposal.

-

Green Chemistry Potential : Substituting indium with iron or enzyme-based catalysts remains unexplored.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of phenylglyoxylic acid derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous tert-butyl carbamates to highlight differences in reactivity, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity

- Hydroxyl Group (): The 4-hydroxyphenyl derivative exhibits higher solubility in aqueous media compared to the target compound, making it suitable for formulations requiring polar solvents. However, the hydroxyl group may reduce blood-brain barrier penetration .

- Fluorine Substitution (): The fluorine atom in [2-(4-fluoro-3-methylphenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester enhances metabolic resistance and binding affinity to hydrophobic enzyme pockets, a feature leveraged in central nervous system (CNS) drug design .

Structural Rigidity vs. Flexibility

- The oxadiazole-containing analog () demonstrates rigid geometry, which restricts conformational freedom and improves selectivity for kinases or proteases. In contrast, the cyclopropyl variant () balances flexibility and stability, favoring oral bioavailability .

Pharmacological Implications Carbamic esters with methyl or tert-butyl groups (e.g., the target compound) show superior stability over ethyl or phenyl derivatives, as noted in historical studies (). For example, methylphenyl-carbamic esters exhibit weak miotic activity but strong intestinal peristalsis stimulation, aligning with physostigmine-like effects . The target compound’s tert-butyl carbamate group is critical in gamma-secretase inhibitor design, as seen in related analogs that suppress amyloid-beta production in Alzheimer’s disease models .

Biological Activity

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a carbamate group, an oxo group, and a phenyl ring, which contribute to its reactivity and interactions with biological systems.

Structure and Reactivity

The molecular structure of this compound can be represented as follows:

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxo derivatives.

- Reduction : The oxo group can be converted to a hydroxyl group.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Synthesis Methods

The synthesis typically involves:

- Starting Materials : Utilizing phenylacetic acid and tert-butyl carbamate.

- Formation of Intermediate : Converting phenylacetic acid to its acid chloride using thionyl chloride.

- Nucleophilic Substitution : Reacting the acid chloride with tert-butyl carbamate in the presence of a base like triethylamine.

This compound exerts its biological effects through interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. Additionally, the phenyl ring may engage in π-π interactions with aromatic residues in proteins, influencing biological activity significantly.

Biological Applications

Research indicates several potential applications for this compound:

- Biochemical Probes : Investigated for its reactivity as a biochemical probe in enzyme studies.

- Drug Development : Explored for use in designing enzyme inhibitors, particularly in anti-inflammatory pathways .

Case Studies

- Anti-inflammatory Activity : In studies involving derivatives of similar structures, compounds were shown to inhibit the pro-inflammatory transcription factor NF-κB. For example, modifications at the carboxylic acid position yielded potent inhibitors, suggesting that similar modifications could enhance the activity of this compound .

- Prodrug Development : Research into carbamate derivatives has demonstrated their potential as prodrugs that enhance bioavailability and therapeutic efficacy by protecting active pharmaceutical ingredients from metabolic degradation during absorption .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Similar backbone | Moderate anti-inflammatory | Ethyl vs. tert-butyl ester |

| Phenylglyoxal derivatives | Similar oxo and phenyl groups | Antioxidant properties | Different substituents |

Q & A

Basic Question: What are the standard synthetic routes for preparing methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the carbamate backbone via reaction of a primary amine with tert-butyl chloroformate (Boc2O) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

- Step 2: Introduction of the 2-oxo-2-phenyl-ethyl group using ketone-functionalized reagents (e.g., phenylglyoxylic acid derivatives) under coupling conditions (e.g., EDC/HOBt) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Critical parameters include solvent selection (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric precision to minimize by-products like N-alkylated impurities .

Basic Question: Which analytical techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and phenyl/oxo-ethyl moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Basic Question: How should this compound be stored to ensure stability?

Answer:

- Storage Conditions: Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .

- Stability: Avoid exposure to acids/bases (tert-butyl esters hydrolyze under strong acidic/basic conditions) . Shelf life is typically 12–18 months when stored properly .

Advanced Question: What mechanistic insights explain the tert-butyl group’s role in protecting the carbamate during synthesis?

Answer:

The tert-butyl group acts as a steric shield, preventing nucleophilic attack on the carbamate carbonyl. Deprotection occurs under acidic conditions (e.g., HCl in dioxane or TFA in DCM), where the tert-butyl carbocation intermediate is stabilized by hyperconjugation, facilitating cleavage . Kinetic studies show pseudo-first-order deprotection rates in TFA, with half-lives <1 hour at 25°C .

Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in enzyme active sites (e.g., proteases or kinases). For example, docking studies with Mpro (main protease) revealed hydrogen bonding between the oxo group and catalytic residues (e.g., His41) .

- Molecular Dynamics (MD): 100-ns simulations assess stability via root-mean-square deviation (RMSD <2 Å) and residue flexibility (RMSF) .

- ADME Prediction: Tools like SwissADME estimate logP (~2.5) and BBB permeability, guiding lead optimization .

Advanced Question: What strategies resolve contradictions in reported synthetic yields?

Answer:

Discrepancies in yields (e.g., 40–85%) arise from:

- Solvent Polarity: Polar solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions .

- Catalyst Choice: Brønsted acids (e.g., TsOH) vs. Lewis acids (e.g., ZnCl₂) alter reaction kinetics .

- Workup Protocols: Adjusting pH during extraction (e.g., pH 7–8 for carbamate stability) minimizes hydrolysis .

Method optimization via Design of Experiments (DoE) is recommended .

Advanced Question: How does modifying the phenyl or oxo-ethyl group affect bioactivity?

Answer:

- Phenyl Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but reduce solubility .

- Oxo-Ethyl Chain: Methylation at the α-position increases metabolic stability by blocking cytochrome P450 oxidation .

SAR studies show IC₅₀ values correlate with logD (optimal ~2.0) and hydrogen-bond donor capacity .

Advanced Question: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- By-Product Formation: Scale-up exacerbates impurities (e.g., diastereomers from chiral centers). Mitigation requires precise temperature control and catalytic asymmetric synthesis .

- Safety: Exothermic reactions (e.g., Boc deprotection with TFA) require controlled addition rates and cooling .

- Cost: tert-Butyl reagents (e.g., Boc2O) are expensive; alternative routes using isobutene gas and H₂SO₄ are cost-effective but require specialized equipment .

Advanced Question: How do crystallographic studies inform structural optimization?

Answer:

X-ray crystallography reveals:

- Conformational Flexibility: The tert-butyl group adopts staggered conformations, reducing steric clashes in crystal packing .

- Intermolecular Interactions: Hydrogen bonds between the carbamate oxygen and water molecules enhance solubility .

Data guide substitutions (e.g., cyclohexyl vs. phenyl) to improve crystallinity for formulation .

Advanced Question: What in vitro assays validate its mechanism of action?

Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

- Cellular Uptake: LC-MS/MS quantifies intracellular concentrations in HEK293 or HepG2 cells .

- Cytotoxicity: MTT assays (48–72 hr exposure) establish selectivity indices (SI >10 for therapeutic viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.